3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide
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Overview
Description
3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H6Cl2INO. This compound is characterized by the presence of dichlorobenzamide and iodopropynyl groups, making it a unique entity in the realm of organic chemistry. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-iodoprop-2-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of the iodopropynyl group allows for coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-propynyl N-butylcarbamate: Known for its antifungal and antimicrobial properties.
2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: Shares structural similarities but differs in its specific halogenation pattern and functional groups.
Uniqueness
3,5-Dichloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to its specific combination of dichloro and iodopropynyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62899-14-3 |
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Molecular Formula |
C10H6Cl2INO |
Molecular Weight |
353.97 g/mol |
IUPAC Name |
3,5-dichloro-N-(3-iodoprop-2-ynyl)benzamide |
InChI |
InChI=1S/C10H6Cl2INO/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,3H2,(H,14,15) |
InChI Key |
YTJDQYCXTAVRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NCC#CI |
Origin of Product |
United States |
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